molecular formula C10H3F9O B2698027 1-(3,5-Bis(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone CAS No. 130336-17-3

1-(3,5-Bis(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone

Cat. No. B2698027
CAS RN: 130336-17-3
M. Wt: 310.119
InChI Key: AMSJGWJKJSLIEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(3,5-Bis(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone” is a chemical compound that contains a benzene ring with CF3 and N=C=S substituents . It’s used in various chemical reactions and has been found in the synthesis of several compounds .


Synthesis Analysis

The synthesis of this compound involves several steps. For instance, it has been used in the synthesis of 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives . Another study reported the high-efficient production of (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol via a whole-cell catalyst in a deep-eutectic solvent-containing micro-aerobic medium system .


Molecular Structure Analysis

The molecular structure of this compound includes a benzene ring with CF3 and N=C=S substituents . More detailed structural analysis would require specific experimental data or computational modeling.


Chemical Reactions Analysis

This compound participates in various chemical reactions. For example, it has been used in the chemical derivatization of amino-functionalized model surfaces . It’s also involved in the bioreduction of 3,5-bis(trifluoromethyl)acetophenone (BTAP) under an oxygen-deficient environment .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound depend on its molecular structure and the conditions under which it’s studied. Detailed properties such as solubility, stability, and reactivity would require specific experimental measurements .

Scientific Research Applications

Asymmetric Synthesis and Chiral Intermediates

Background:: 3,5-BTPE is a chiral ketone with two trifluoromethyl groups on the phenyl ring. Its stereochemistry makes it valuable for asymmetric synthesis.

Applications::

Medicinal Chemistry

Background:: Fluorinated compounds often exhibit improved pharmacokinetics and bioavailability.

Applications::

Photophysics and Optoelectronics

Background:: Fluorinated compounds often exhibit unique photophysical properties.

Applications::

Zhu, Z., Bi, S., Ye, N., & Wang, P. (2020). High-Efficient Production of (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol via Whole-Cell Catalyst in Deep-Eutectic Solvent-Containing Micro-Aerobic Medium System. Molecules, 25(8), 1855. DOI: 10.3390/molecules25081855 N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif in H-bond catalysts. (2014). Organic & Biomolecular Chemistry, 12(21), 3419–3423. DOI: 10.1039/C4OB00306C Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives and Their

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation. It’s harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The future directions in the study and use of this compound could involve its application in the synthesis of new compounds and the development of new synthetic methods. For example, a recent study demonstrated the production of ®-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine using a bienzyme cascade system, providing valuable insights into the biosynthesis of chiral amines .

properties

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H3F9O/c11-8(12,13)5-1-4(7(20)10(17,18)19)2-6(3-5)9(14,15)16/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMSJGWJKJSLIEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H3F9O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Bis(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.